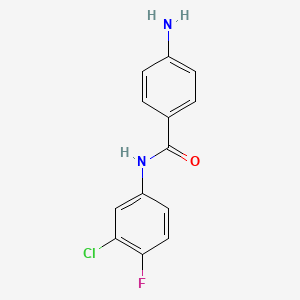

4-Amino-N-(3-chloro-4-fluorophenyl)benzamide

Descripción general

Descripción

“4-Amino-N-(3-chloro-4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H10ClFN2O . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a chloro-fluoro-phenyl group .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 264.68 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Spectral Analysis

4-Amino-N-(3-chloro-4-fluorophenyl)benzamide and its derivatives have been a subject of interest in the synthesis of complex chemical compounds. A study by Thirunarayanan & Sekar (2013) demonstrated the solvent-free synthesis of certain derivatives using microwave irradiation, focusing on the spectral data correlation with Hammett substituent constants, indicating a method to synthesize and analyze these compounds effectively (Thirunarayanan & Sekar, 2013).

Antioxidant and Electrochemical Properties

Amino-substituted benzamide derivatives, closely related to This compound , have been studied for their antioxidant properties by undergoing electrochemical oxidation. Jovanović et al. (2020) detailed the electrochemical behavior and the probable reaction mechanisms of these compounds, highlighting their potential as antioxidants due to their free radical scavenging capacity (Jovanović et al., 2020).

Antipathogenic Activity

Further, the antipathogenic properties of benzamide derivatives have been explored. Limban et al. (2011) synthesized and tested a series of acylthioureas, closely related to the chemical structure , for their interaction with bacterial cells. These compounds showed significant anti-pathogenic activity, especially against strains known for biofilm growth, providing insights into the potential antimicrobial and antibiofilm properties of similar compounds (Limban et al., 2011).

Inhibition of Mosquito Development

In the realm of entomology, benzamide derivatives have shown promising activity against mosquitoes. A study by Schaefer et al. (1978) identified certain benzamide compounds as highly effective inhibitors of mosquito development, offering potential for controlling larval populations. This study suggests that derivatives of This compound might also find application in vector control (Schaefer et al., 1978).

Antitumour Activity

On the medical front, benzamide derivatives have been linked to antitumor properties. Ji et al. (2018) synthesized and analyzed the crystal structure of a compound structurally similar to This compound , revealing its capacity to inhibit the proliferation of certain cancer cell lines (Ji et al., 2018).

Mecanismo De Acción

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.

Mode of Action

Compounds with similar structures have been shown to interact with their targets in various ways, including through electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Similar compounds have been involved in rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .

Análisis Bioquímico

Biochemical Properties

4-Amino-N-(3-chloro-4-fluorophenyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its binding affinity to specific proteins and enzymes, which can influence their activity. For instance, it has been observed to interact with proteases, potentially inhibiting their activity and thereby affecting protein degradation pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This can result in the modulation of various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Propiedades

IUPAC Name |

4-amino-N-(3-chloro-4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-7-10(5-6-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFLALARWMHTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)

![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)

![(CYCLOPROPYLMETHYL)[(2,4-DICHLOROPHENYL)METHYL]AMINE](/img/structure/B1385781.png)

![(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1385783.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid](/img/structure/B1385785.png)

![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)

![(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B1385790.png)